Cas no 1337669-61-0 (1-(4-bromo-3-nitrophenyl)ethan-1-amine)

1-(4-bromo-3-nitrophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromo-3-nitrophenyl)ethan-1-amine
- 1-(4-Bromo-3-nitrophenyl)ethanamine
- 1337669-61-0
- EN300-1912272
-
- Inchi: 1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3
- InChI Key: HLYWOFSFQSLQNL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])C(C)N
Computed Properties
- Exact Mass: 243.98474g/mol
- Monoisotopic Mass: 243.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.8Ų
1-(4-bromo-3-nitrophenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912272-0.05g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 0.05g |
$732.0 | 2023-09-17 | ||
Enamine | EN300-1912272-5g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 5g |
$2525.0 | 2023-09-17 | ||
Enamine | EN300-1912272-10g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 10g |
$3746.0 | 2023-09-17 | ||
Enamine | EN300-1912272-1.0g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1912272-5.0g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1912272-0.25g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 0.25g |
$801.0 | 2023-09-17 | ||
Enamine | EN300-1912272-10.0g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1912272-0.1g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 0.1g |
$767.0 | 2023-09-17 | ||
Enamine | EN300-1912272-0.5g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 0.5g |
$836.0 | 2023-09-17 | ||
Enamine | EN300-1912272-2.5g |
1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1337669-61-0 | 2.5g |
$1707.0 | 2023-09-17 |
1-(4-bromo-3-nitrophenyl)ethan-1-amine Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on 1-(4-bromo-3-nitrophenyl)ethan-1-amine
Recent Advances in the Application of 1-(4-bromo-3-nitrophenyl)ethan-1-amine (CAS: 1337669-61-0) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-bromo-3-nitrophenyl)ethan-1-amine (CAS: 1337669-61-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 1-(4-bromo-3-nitrophenyl)ethan-1-amine as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the bromo and nitro substituents, make it a valuable building block for the development of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression.
In addition to its synthetic applications, 1-(4-bromo-3-nitrophenyl)ethan-1-amine has been investigated for its direct biological effects. A recent in vitro study revealed that this compound exhibits moderate inhibitory activity against certain bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. Furthermore, computational modeling studies have predicted favorable binding interactions between this compound and various protein targets, opening new avenues for structure-based drug design.
The pharmacological profile of 1-(4-bromo-3-nitrophenyl)ethan-1-amine has also been explored in the context of central nervous system (CNS) disorders. Preliminary results from animal studies indicate that derivatives of this compound may modulate neurotransmitter systems, although further research is needed to elucidate the exact mechanisms of action. These findings underscore the compound's potential as a scaffold for the development of neuroactive drugs.
From a chemical perspective, recent advancements in the synthesis and purification of 1-(4-bromo-3-nitrophenyl)ethan-1-amine have improved its accessibility for research purposes. Novel catalytic methods have been developed to enhance the yield and purity of this compound, as reported in a 2024 publication in Organic Process Research & Development. These methodological improvements are expected to facilitate more extensive investigations into its applications.
Despite these promising developments, challenges remain in the optimization of 1-(4-bromo-3-nitrophenyl)ethan-1-amine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship studies. Current research efforts are focusing on the design of analogs with improved pharmacological properties while maintaining the core structural features that confer biological activity.
In conclusion, 1-(4-bromo-3-nitrophenyl)ethan-1-amine (CAS: 1337669-61-0) represents a promising chemical entity with diverse applications in pharmaceutical research. The compound's versatility as a synthetic intermediate and its intrinsic biological activity make it a valuable tool for drug discovery. Future research directions may include the exploration of its applications in targeted drug delivery systems and the development of more potent and selective derivatives for specific therapeutic indications.
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